molecular formula C16H19NO B12532444 2-(2-Butyl-4-methoxyphenyl)pyridine

2-(2-Butyl-4-methoxyphenyl)pyridine

Katalognummer: B12532444
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: WWJJHOWLEBFCHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-n-Butyl-4-methoxyphenyl)pyridine is an organic compound with the molecular formula C16H19NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a butyl group and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of 2-(2-n-Butyl-4-methoxyphenyl)pyridine makes it an interesting subject for various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-n-Butyl-4-methoxyphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 2-(2-n-Butyl-4-methoxyphenyl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and improve scalability. The choice of solvents, catalysts, and bases would be tailored to minimize costs and environmental impact while maximizing product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-n-Butyl-4-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-n-Butyl-4-methoxyphenyl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-n-Butyl-4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications and safety profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methoxyphenyl)pyridine: This compound lacks the butyl group present in 2-(2-n-Butyl-4-methoxyphenyl)pyridine, which may affect its chemical properties and reactivity.

    2-(2-n-Butylphenyl)pyridine: This compound lacks the methoxy group, which can influence its electronic properties and interactions with other molecules.

Uniqueness

The presence of both the butyl and methoxy groups in 2-(2-n-Butyl-4-methoxyphenyl)pyridine makes it unique compared to its similar compoundsThe combination of these groups in a single molecule provides a distinct set of properties that can be exploited in various scientific and industrial contexts .

Eigenschaften

Molekularformel

C16H19NO

Molekulargewicht

241.33 g/mol

IUPAC-Name

2-(2-butyl-4-methoxyphenyl)pyridine

InChI

InChI=1S/C16H19NO/c1-3-4-7-13-12-14(18-2)9-10-15(13)16-8-5-6-11-17-16/h5-6,8-12H,3-4,7H2,1-2H3

InChI-Schlüssel

WWJJHOWLEBFCHH-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C=CC(=C1)OC)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.